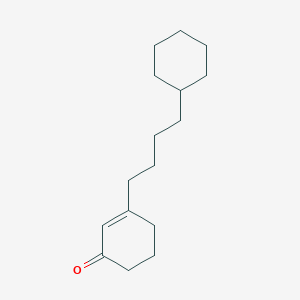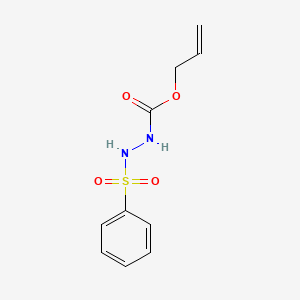
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that features a prop-2-en-1-yl group attached to a benzenesulfonyl hydrazine carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of prop-2-en-1-yl hydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for purification and isolation of the product can also enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine: Lacks the carboxylate group but shares similar reactivity.
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
Prop-2-en-1-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
58358-60-4 |
|---|---|
Molekularformel |
C10H12N2O4S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
prop-2-enyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C10H12N2O4S/c1-2-8-16-10(13)11-12-17(14,15)9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H,11,13) |
InChI-Schlüssel |
ZKZFYGLOKLKWBV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
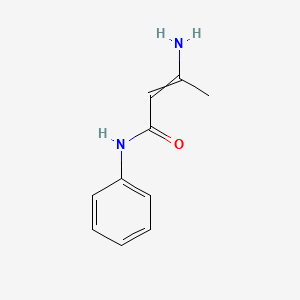

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)


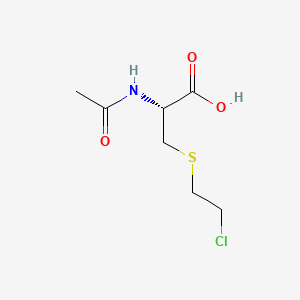
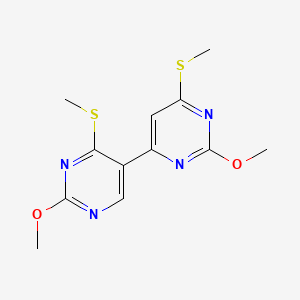
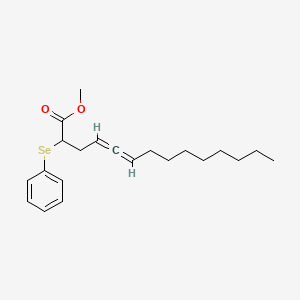
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)

